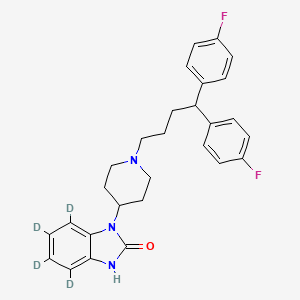
Pimozide-d4-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimozide-d4-1 is a deuterium-labeled version of Pimozide, a well-known dopamine receptor antagonist. Pimozide itself is used primarily as an antipsychotic agent and for the treatment of Tourette’s syndrome. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and drug metabolism .
Preparation Methods
The preparation of Pimozide-d4-1 involves multiple synthetic steps. One common method starts with 4-bromopentafluorobenzene-d4, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the final deuterated product . The reaction conditions typically involve inert solvents like glycerol formal and are carried out at a pH higher than 4 . Industrial production methods are similar but scaled up to meet commercial demands.
Chemical Reactions Analysis
Pimozide-d4-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pimozide-d4-1 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of Pimozide.
Biology: Helps in studying the metabolic pathways of Pimozide in biological systems.
Medicine: Investigated for its potential in treating various neurological disorders.
Industry: Used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of Pimozide-d4-1 is similar to that of Pimozide. It primarily acts as a dopamine receptor antagonist, binding to dopamine D2, D3, and D1 receptors. This binding inhibits the action of dopamine, leading to a reduction in symptoms associated with disorders like schizophrenia and Tourette’s syndrome . Additionally, this compound inhibits the activity of STAT3 and STAT5, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Pimozide-d4-1 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:
Pimozide: The non-deuterated version, used clinically for similar indications.
Haloperidol: Another dopamine receptor antagonist used in the treatment of schizophrenia and Tourette’s syndrome.
Risperidone: A newer antipsychotic with a broader receptor profile.
This compound stands out for its specific use in research due to its stable isotopic labeling, which allows for more precise tracking and analysis in various studies.
Properties
Molecular Formula |
C28H29F2N3O |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i1D,2D,5D,6D |
InChI Key |
YVUQSNJEYSNKRX-NMRLXUNGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2C3CCN(CC3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[2H])[2H] |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















